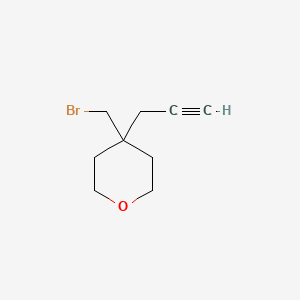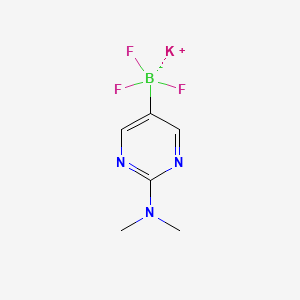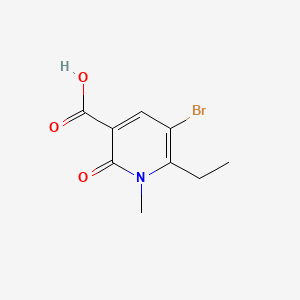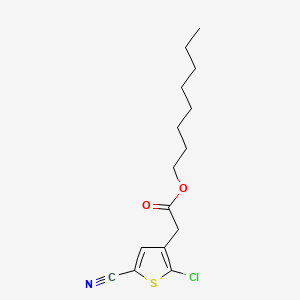
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C8H7BrClF. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor. For example, starting with 3-fluoro-5-methylbenzene, bromination and chloromethylation reactions can be carried out sequentially to introduce the bromine and chloromethyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using bromine and chlorine sources. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and solvents may be used to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms, which are good leaving groups.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Major Products Formed
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine or chlorine, leading to the displacement of the halide ion . In elimination reactions, the base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the release of a halide ion .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene: Similar structure but lacks the methyl group.
2-Bromobenzyl chloride: Similar structure but lacks the fluorine and methyl groups.
Uniqueness
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene is unique due to the presence of multiple halogen atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications .
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-7(9)6(4-10)8(11)3-5/h2-3H,4H2,1H3 |
InChI Key |
WCLAPRPESGJADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)





![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)
![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)


